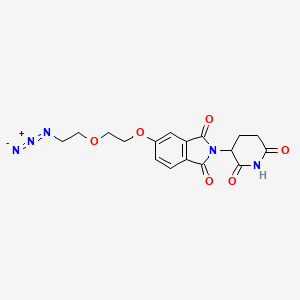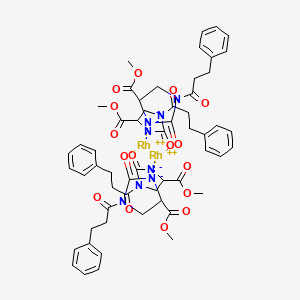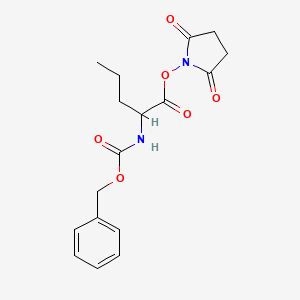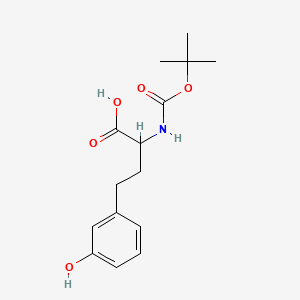
6b-Hydroxycortisol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6b-Hydroxycortisol is an endogenous steroid and a metabolite of cortisol. It is produced in the human body by the enzyme cytochrome P450 3A4 (CYP3A4), which catalyzes the hydroxylation of cortisol at the 6b position. This compound plays a significant role in the metabolism and clearance of cortisol and is often used as a biomarker for CYP3A4 activity .
Méthodes De Préparation
The preparation of 6b-Hydroxycortisol involves several synthetic routes and reaction conditions. One common method includes the reaction of cortisone with hydrogen chloride and acetyl chloride, followed by oxidation under alkaline conditions . This multi-step synthesis is complex and requires precise control of reaction conditions to achieve the desired product.
Analyse Des Réactions Chimiques
6b-Hydroxycortisol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The hydroxyl group at the 6b position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6b-Hydroxycortisol has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving steroid metabolism and enzyme activity.
Biology: The compound serves as a biomarker for CYP3A4 activity, helping researchers understand the enzyme’s role in drug metabolism.
Mécanisme D'action
6b-Hydroxycortisol exerts its effects primarily through its role in cortisol metabolism. The enzyme CYP3A4 catalyzes the hydroxylation of cortisol to form this compound, which is then excreted in urine. This process helps regulate cortisol levels in the body and is influenced by drugs that induce or inhibit CYP3A4 activity . The compound also interacts with renal organic anion transporters, such as OAT3, which play a role in its excretion .
Comparaison Avec Des Composés Similaires
6b-Hydroxycortisol is similar to other hydroxylated steroids, such as:
4b-Hydroxycholesterol: Another marker of CYP3A4 activity, used to monitor enzyme induction and inhibition.
6b-Hydroxycortisone: A hydroxylated derivative of cortisone, used in similar metabolic studies.
What sets this compound apart is its specific role in cortisol metabolism and its use as a biomarker for CYP3A4 activity, making it a valuable tool in both clinical and research settings .
Propriétés
Formule moléculaire |
C21H30O6 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(9S,10R,11S,13S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D |
Clé InChI |
GNFTWPCIRXSCQF-HEEUUJINSA-N |
SMILES isomérique |
[2H][C@]12C(CC(C3=CC(=O)CC[C@@]31C)O)C4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O |
SMILES canonique |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14770604.png)


![2-pyridin-3-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14770620.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide](/img/structure/B14770621.png)
![Silane, trichloro[3-(4-nitrophenyl)propyl]-](/img/structure/B14770626.png)

![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)




